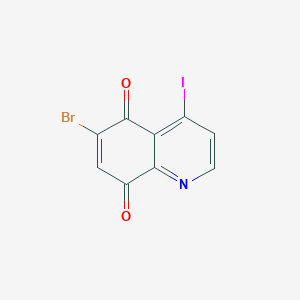
6-Bromo-4-iodoquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-iodoquinoline-5,8-dione is a chemical compound that belongs to the quinoline family. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to the quinoline ring. It serves as an important intermediate in the synthesis of various biologically active compounds, making it a valuable substance in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodoquinoline-5,8-dione typically involves multiple steps. One common method starts with 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline. These reactants undergo a series of reactions, including cyclization and substitution reactions, to form the desired compound . The reaction conditions often involve stirring the reactants at room temperature, followed by cyclization in ether under argon at elevated temperatures (e.g., 210°C) . The final step involves iodination using sodium iodide in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: starting with 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, followed by cyclization and iodination. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-iodoquinoline-5,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) for iodination and phosphorus oxychloride (POCl3) for chlorination.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization often requires elevated temperatures and solvents like ether or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
6-Bromo-4-iodoquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-iodoquinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinoline: Lacks the iodine atom but shares the bromine substitution.
4-Iodoquinoline: Lacks the bromine atom but includes the iodine substitution.
Quinoline: The parent compound without any halogen substitutions.
Uniqueness
6-Bromo-4-iodoquinoline-5,8-dione is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical modifications and applications compared to similar compounds .
Propriétés
Numéro CAS |
824405-30-3 |
|---|---|
Formule moléculaire |
C9H3BrINO2 |
Poids moléculaire |
363.93 g/mol |
Nom IUPAC |
6-bromo-4-iodoquinoline-5,8-dione |
InChI |
InChI=1S/C9H3BrINO2/c10-4-3-6(13)8-7(9(4)14)5(11)1-2-12-8/h1-3H |
Clé InChI |
RWTGVUDXWLSHOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=O)C=C(C(=O)C2=C1I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


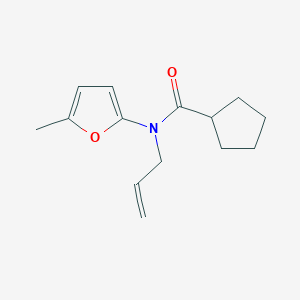
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
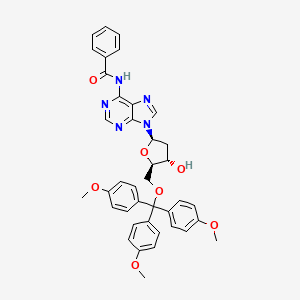
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
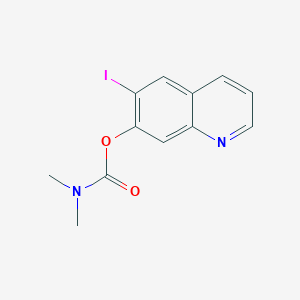
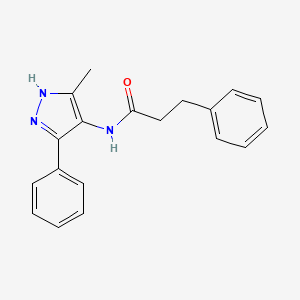
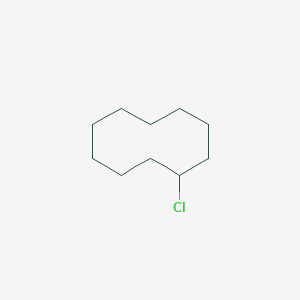

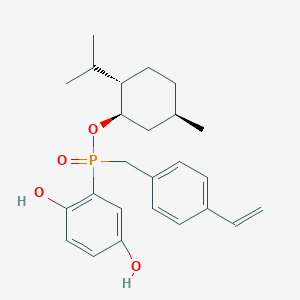
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)

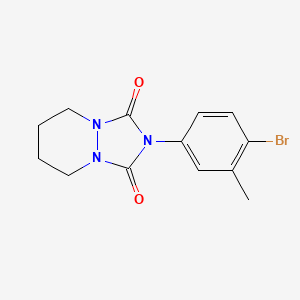
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
